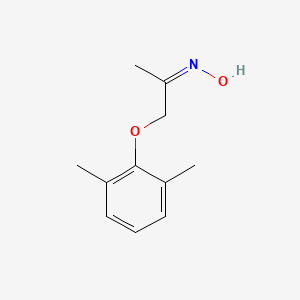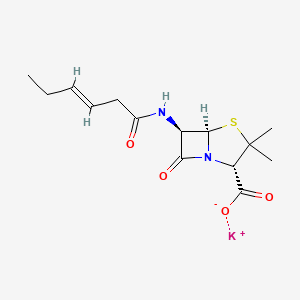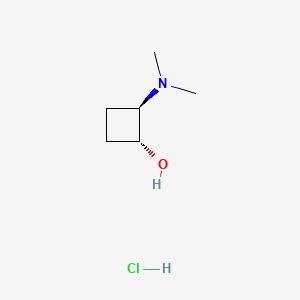
trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.63 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride typically involves the reaction of cyclobutanone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study the effects of cyclobutanol derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
- trans-2-(Dimethylamino)cyclobutan-1-ol
- cis-2-(Dimethylamino)cyclobutan-1-ol
- trans-2-(Methylamino)cyclobutan-1-ol
Comparison: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
(1R,2R)-2-(dimethylamino)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7(2)5-3-4-6(5)8;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
Clave InChI |
MXZRXGFEAMCTCA-KGZKBUQUSA-N |
SMILES isomérico |
CN(C)[C@@H]1CC[C@H]1O.Cl |
SMILES canónico |
CN(C)C1CCC1O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


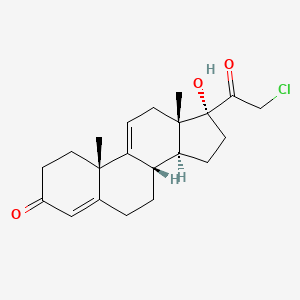
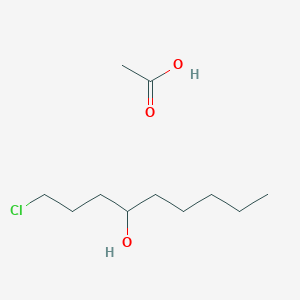
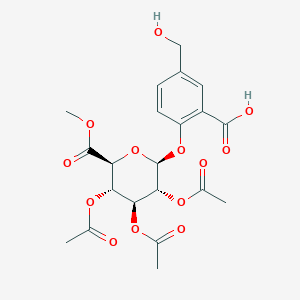
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
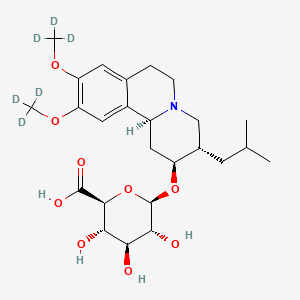
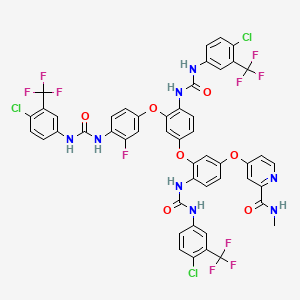
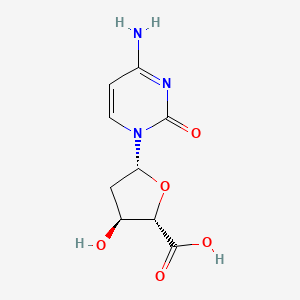



![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
